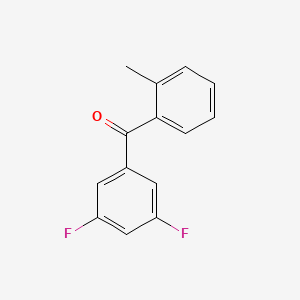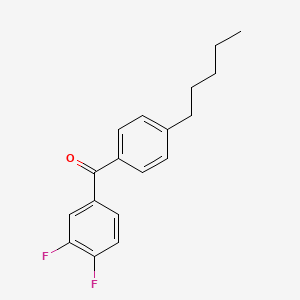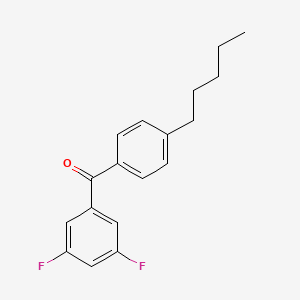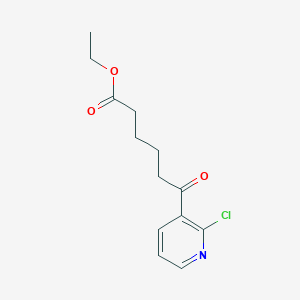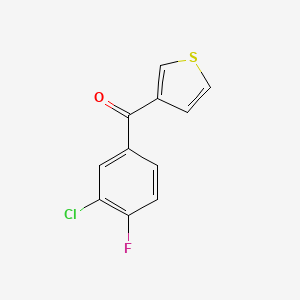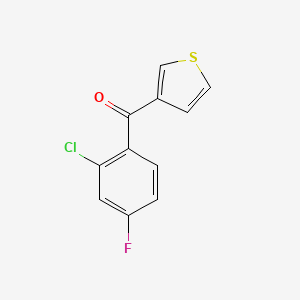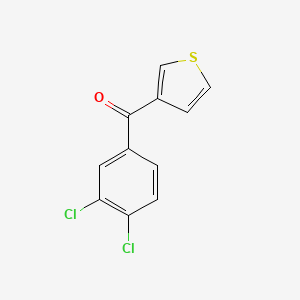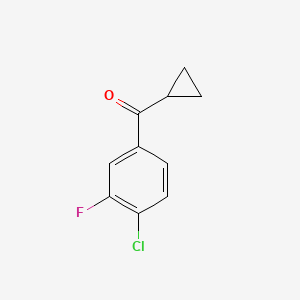
4-Chloro-3-fluorophenyl cyclopropyl ketone
Vue d'ensemble
Description
4-Chloro-3-fluorophenyl cyclopropyl ketone (CFPC) is a chemical compound with the molecular formula C10H8ClFO . It has a molecular weight of 198.62 g/mol . It is a yellow liquid and has garnered attention in the scientific community due to its unique chemical properties and potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of cyclopropyl compounds, such as CFPC, can be achieved through various methods. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl trifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide is also a viable method .
Molecular Structure Analysis
The InChI code for CFPC is 1S/C10H8ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Chemical Reactions Analysis
Cyclopropyl compounds, such as CFPC, can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions , Suzuki-Miyaura coupling reactions , and Pd-catalyzed cross-coupling reactions . These reactions can be used to introduce strained rings on a large panel of primary and secondary alkyl iodides .
Physical And Chemical Properties Analysis
CFPC is a yellow liquid with a molecular weight of 198.62 g/mol . It has a density of 1.144 g/mL at 25 °C . The boiling point is 119-120 °C at 13 mmHg . The refractive index is 1.532 .
Applications De Recherche Scientifique
Synthetic Applications
Heck Reaction with Related Compounds : Compounds similar to 4-chloro-3-fluorophenyl cyclopropyl ketone, such as 3-fluoro-3-buten-2-one, have been utilized in the Heck reaction, a key process in organic synthesis involving palladium-catalyzed coupling of aryl halides with alkenes. This demonstrates the potential of similar compounds in organic synthesis processes (Patrick et al., 2008).
Intermediate in Insecticide Synthesis : Synthesis of 4-chlorophenyl cyclopropyl ketone, which is structurally related to this compound, has been used as an intermediate in the production of the insecticide flucycloxuron. This indicates its potential utility in the synthesis of various organic compounds, including agrochemicals (Xue-yan, 2011).
Cyclopropyl Phenyl Ketone in Nickel-Catalyzed Cycloaddition : Cyclopropyl phenyl ketone, a compound related to this compound, has been shown to undergo oxidative addition to Ni(PCy3) to form key intermediates in nickel-catalyzed cycloadditions, leading to the synthesis of cyclopentane compounds. This suggests potential applications in complex organic syntheses (Ogoshi et al., 2006).
Cyclopropyl-Substituted Alkenes in Organic Synthesis : Cyclopropyl-substituted alkenes, closely related to this compound, have been used to synthesize ketones containing an ethylthio group, demonstrating their utility in organic synthesis, particularly in the formation of sulfur-containing compounds (Lebedev et al., 2001).
Synthesis of Distally Fluorinated Ketones : Tertiary cyclopropanols, related to this compound, have been used in the synthesis of distally fluorinated ketones. This highlights the potential of such compounds in the synthesis of fluorinated organic molecules, which are important in various chemical and pharmaceutical applications (Konik et al., 2017).
Cyclopropyl p-Hydroxyphenyl Ketone Preparation : A process involving the Friedel−Crafts reaction has been developed for preparing cyclopropyl p-hydroxyphenyl ketone, a compound structurally related to this compound. This indicates potential methods for synthesizing similar compounds (Chang et al., 2001).
Analyse Biochimique
Biochemical Properties
4-Chloro-3-fluorophenyl cyclopropyl ketone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions can vary, including covalent binding, non-covalent binding, and enzyme inhibition.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of the compound can lead to adverse effects such as organ damage or altered physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the compound’s overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in certain organs or tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its biological effects.
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIKVCBFWPACDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642497 | |
| Record name | (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-06-2 | |
| Record name | (4-Chloro-3-fluorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




